molecular formula C25H22FN3O2S2 B12500117 N-(4-fluorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12500117
M. Wt: 479.6 g/mol
InChI Key: MKLYHDYGYHRJDG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines a fluorophenyl group, a methylphenyl group, and a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the benzothieno pyrimidine core, the introduction of the fluorophenyl and methylphenyl groups, and the final acetamide formation. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
  • Reduction : Reduction reactions can convert the ketone group to an alcohol.
  • Substitution : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-fluorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications:

  • Chemistry : Used as a building block for synthesizing more complex molecules.
  • Biology : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
  • Medicine : Explored for its therapeutic potential in treating various diseases.
  • Industry : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: N-(4-fluorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of a benzothieno pyrimidine core with fluorophenyl and methylphenyl groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H22FN3O2S2

Molecular Weight

479.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22FN3O2S2/c1-15-5-4-6-18(13-15)29-24(31)22-19-7-2-3-8-20(19)33-23(22)28-25(29)32-14-21(30)27-17-11-9-16(26)10-12-17/h4-6,9-13H,2-3,7-8,14H2,1H3,(H,27,30)

InChI Key

MKLYHDYGYHRJDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)F)SC5=C3CCCC5

Origin of Product

United States

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